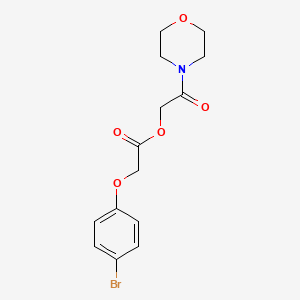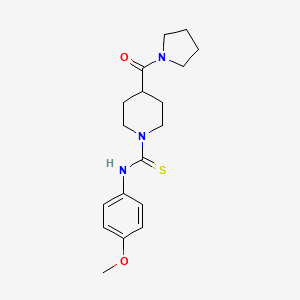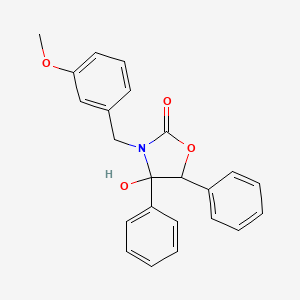![molecular formula C21H29NO4 B11070518 3-[(Cyclohexylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11070518.png)
3-[(Cyclohexylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Cyclohexylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexylcarbonyl group, an amino group, and a cyclopentyloxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohexylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid typically involves multiple steps, starting with the preparation of the cyclohexylcarbonyl and cyclopentyloxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and esterification. Common reagents used in these reactions include cyclohexylcarbonyl chloride, cyclopentanol, and propanoic acid derivatives. The reaction conditions often involve the use of catalysts, such as triethylamine, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclohexylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyclopentyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups .
Scientific Research Applications
3-[(Cyclohexylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound can be employed in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Cyclohexylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar propanoic acid backbone but differs in the presence of a hydroxyphenyl group instead of a cyclopentyloxyphenyl group.
3-(4-Aminophenyl)propanoic acid: Another related compound, featuring an aminophenyl group instead of the cyclopentyloxyphenyl group.
Uniqueness
3-[(Cyclohexylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C21H29NO4 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
3-(cyclohexanecarbonylamino)-3-(4-cyclopentyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H29NO4/c23-20(24)14-19(22-21(25)16-6-2-1-3-7-16)15-10-12-18(13-11-15)26-17-8-4-5-9-17/h10-13,16-17,19H,1-9,14H2,(H,22,25)(H,23,24) |
InChI Key |
XZCKYLGVXUYLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC3CCCC3 |
solubility |
53.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-chloro-6-nitrophenoxy)benzyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11070440.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl}-N-ethylacetamide](/img/structure/B11070444.png)
![N-(2,4-difluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11070447.png)
![Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B11070448.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B11070451.png)

![5-[(morpholin-4-ylacetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11070468.png)
![3-(4-Chlorophenyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11070476.png)
![2-(4-{[2-Methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B11070477.png)
![methyl 2-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11070484.png)
![1-(benzenesulfonyl)-N-[4-(cyclohexylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B11070490.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11070491.png)

